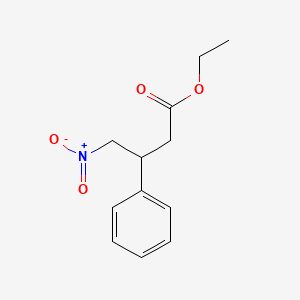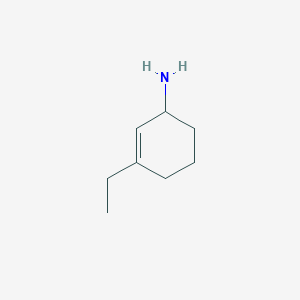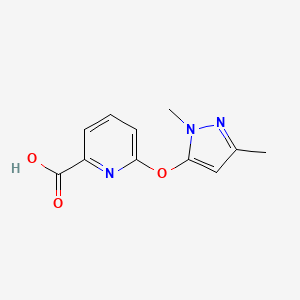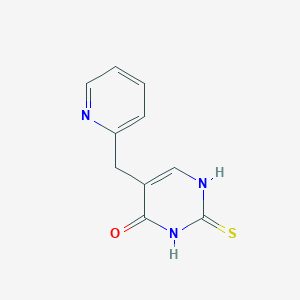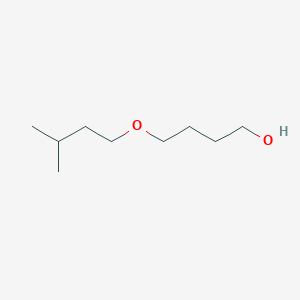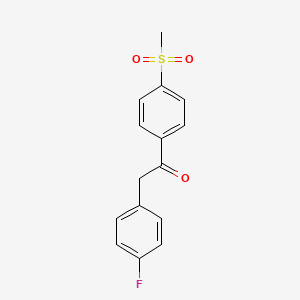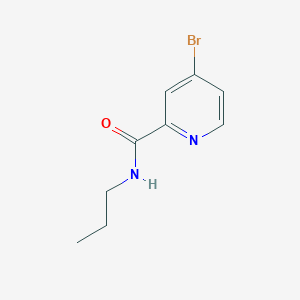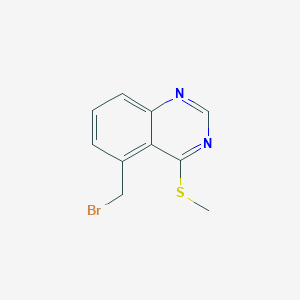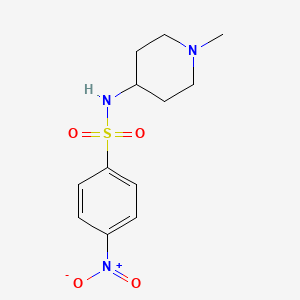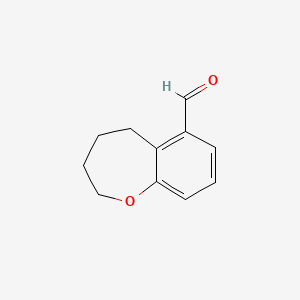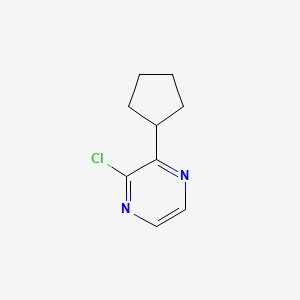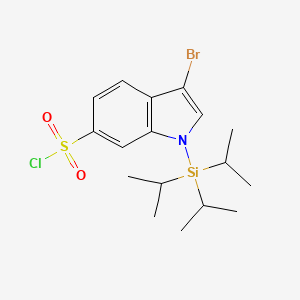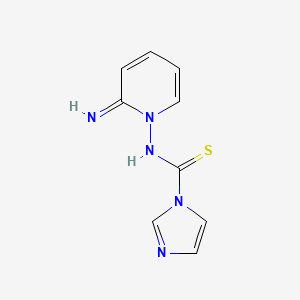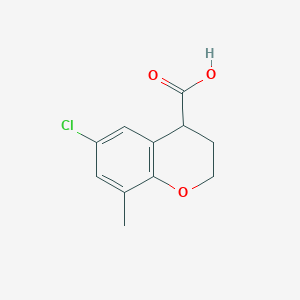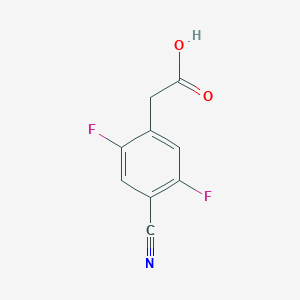
4-Cyano-2,5-difluorophenylacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyano-2,5-difluorophenylacetic acid is an organic compound with the molecular formula C9H5F2NO2. It is characterized by the presence of a cyano group (-CN) and two fluorine atoms (-F) attached to a phenyl ring, along with an acetic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2,5-difluorophenylacetic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various reaction conditions to yield cyanoacetamide derivatives . These derivatives can then be further processed to obtain this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Cyano-2,5-difluorophenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, boron reagents for Suzuki-Miyaura coupling, and reducing agents like lithium aluminum hydride for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
科学研究应用
4-Cyano-2,5-difluorophenylacetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules for research purposes.
Medicine: It serves as an intermediate in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and dyes
作用机制
The mechanism of action of 4-Cyano-2,5-difluorophenylacetic acid involves its interaction with specific molecular targets and pathways. The cyano and fluorine groups play a crucial role in its reactivity and binding affinity to various receptors and enzymes. These interactions can modulate biological processes and lead to desired therapeutic effects .
相似化合物的比较
Similar Compounds
4-Cyanophenylacetic acid: Similar structure but lacks the fluorine atoms.
2,4-Difluorophenylacetic acid: Similar structure but lacks the cyano group
Uniqueness
4-Cyano-2,5-difluorophenylacetic acid is unique due to the presence of both cyano and fluorine groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups provides distinct chemical properties that differentiate it from other similar compounds.
属性
分子式 |
C9H5F2NO2 |
|---|---|
分子量 |
197.14 g/mol |
IUPAC 名称 |
2-(4-cyano-2,5-difluorophenyl)acetic acid |
InChI |
InChI=1S/C9H5F2NO2/c10-7-2-6(4-12)8(11)1-5(7)3-9(13)14/h1-2H,3H2,(H,13,14) |
InChI 键 |
RFTTZZZIURDXEQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1F)C#N)F)CC(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
